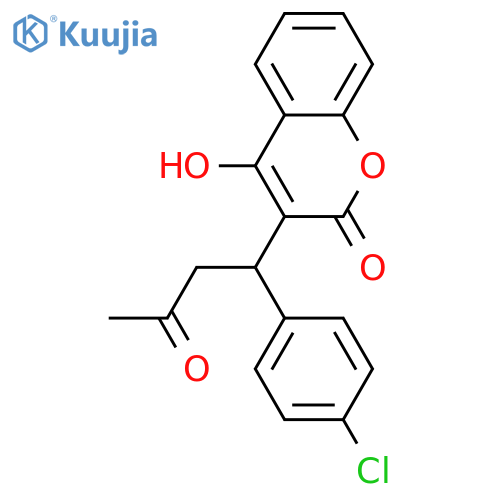

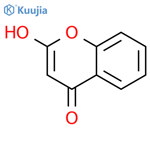

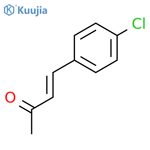

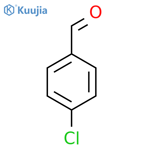

Direct synthesis of alkylated 4-hydroxycoumarin derivatives via a cascade Cu-catalyzed dehydrogenation/conjugate addition sequence

,

Chemical Communications (Cambridge,

2023,

59(44),

6686-6689